molecular formula C13H15NO B14746189 2-(Diethylamino)-3-phenylcycloprop-2-en-1-one CAS No. 717-78-2

2-(Diethylamino)-3-phenylcycloprop-2-en-1-one

Cat. No.: B14746189
CAS No.: 717-78-2
M. Wt: 201.26 g/mol
InChI Key: LKCOXROIGZIQNP-UHFFFAOYSA-N
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Description

2-(Diethylamino)-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropene ring substituted with a diethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3-phenylcycloprop-2-en-1-one typically involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted cyclopropenone. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the diethylamine and facilitate its nucleophilic attack on the cyclopropenone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3-phenylcycloprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(Diethylamino)-3-phenylcycloprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A tertiary alkanolamine with similar chemical properties.

    Diethylpropion: An appetite suppressant with a similar diethylamino group.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with a diethylamino group.

Uniqueness

2-(Diethylamino)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct chemical reactivity and biological activity compared to other compounds with similar functional groups.

Properties

CAS No.

717-78-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(diethylamino)-3-phenylcycloprop-2-en-1-one

InChI

InChI=1S/C13H15NO/c1-3-14(4-2)12-11(13(12)15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

LKCOXROIGZIQNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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